molecular formula C13H8F2OS B14074869 S-(4-Fluorophenyl) 4-fluorobenzene-1-carbothioate CAS No. 100045-97-4

S-(4-Fluorophenyl) 4-fluorobenzene-1-carbothioate

Katalognummer: B14074869
CAS-Nummer: 100045-97-4
Molekulargewicht: 250.27 g/mol
InChI-Schlüssel: JWUABFVACJDPDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester is an organic compound with the molecular formula C13H8F2OS It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester typically involves the reaction of 4-fluorobenzenethiol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Fluorobenzenethiol+4-Fluorobenzoyl chlorideBaseBenzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester\text{4-Fluorobenzenethiol} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{Base}} \text{Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester} 4-Fluorobenzenethiol+4-Fluorobenzoyl chlorideBase​Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenecarbothioic acid, S-phenyl ester
  • Benzenecarbothioic acid, 4-chloro-, S-(4-chlorophenyl) ester
  • Benzenecarbothioic acid, 4-methyl-, S-(4-methylphenyl) ester

Uniqueness

Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

100045-97-4

Molekularformel

C13H8F2OS

Molekulargewicht

250.27 g/mol

IUPAC-Name

S-(4-fluorophenyl) 4-fluorobenzenecarbothioate

InChI

InChI=1S/C13H8F2OS/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H

InChI-Schlüssel

JWUABFVACJDPDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.